Stereochemical Configuration at the B–C Ring Fusion: Epimeloscine vs. Meloscine
Epimeloscine and meloscine are C(16) epimers. Epimeloscine bears the (1R,10R,12S,19S) absolute configuration, whereas meloscine bears (1R,10S,12S,19S). The stereochemical difference resides at the B–C ring fusion (C10 in IUPAC numbering; historically designated C16), which controls the relative orientation of the tetrahydroquinoline (B-ring) and indolizine (C/D-ring) substructures [1]. This single stereocenter inversion produces distinct NMR spectroscopic signatures: epimeloscine exhibits a characteristic ¹H-NMR coupling pattern at the C3 methine proton and distinct ¹³C chemical shifts at the bridgehead carbons relative to meloscine [2]. The configuration was unequivocally established by X-ray crystallography of meloscine and correlated to epimeloscine via chemical interconversion [1].
| Evidence Dimension | Absolute configuration at B–C ring fusion (C10/C16) |
|---|---|
| Target Compound Data | Epimeloscine: (1R,10R,12S,19S) |
| Comparator Or Baseline | Meloscine: (1R,10S,12S,19S) |
| Quantified Difference | Inverted configuration at C10 (R vs. S); all other three stereocenters identical |
| Conditions | X-ray crystallography (Oberhaensli, 1969) and chemical correlation via epimerization (Bernauer et al., 1969) |
Why This Matters
Procurement of the wrong epimer invalidates stereochemical SAR studies and yields incorrect spectroscopic reference data for natural product dereplication.
- [1] Bernauer K, Englert G, Vetter W, Weiss E. Die Konstitution der Melodinus-Alkaloide (+)-Meloscin, (+)-Epimeloscin und (+)-Scandin. 1. Mitteilung über Alkaloide aus Melodinus scandens FORST. Helv Chim Acta. 1969;52:1886-1905. doi:10.1002/hlca.19690520714 View Source
- [2] SpectraBase. Epimeloscine – Compound with Spectra: 5 NMR. SpectraBase Compound ID: FYVsLp7oFF0. Wiley Science Solutions. View Source
